molecular formula C8H9FN2 B13337890 N-Cyclopropyl-2-fluoropyridin-4-amine

N-Cyclopropyl-2-fluoropyridin-4-amine

Katalognummer: B13337890
Molekulargewicht: 152.17 g/mol
InChI-Schlüssel: UPGFZBCRQPBPNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific fluorinating agent used .

Industrial Production Methods

Industrial production of fluorinated pyridines, including N-Cyclopropyl-2-fluoropyridin-4-amine, may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cyclopropyl-2-fluoropyridin-4-amine is unique due to the presence of both the cyclopropyl and fluorine substituents, which can impart distinct chemical and biological properties compared to other fluorinated pyridines. The cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity .

Eigenschaften

Molekularformel

C8H9FN2

Molekulargewicht

152.17 g/mol

IUPAC-Name

N-cyclopropyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C8H9FN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)

InChI-Schlüssel

UPGFZBCRQPBPNL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=CC(=NC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.